N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide
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Overview
Description
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a morpholine ring, a chlorinated phenyl group, and an oxazole ring, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Chlorinated Phenyl Intermediate: The starting material, 5-chloro-2-nitroaniline, undergoes a reduction reaction to form 5-chloro-2-aminophenyl. This is achieved using reducing agents such as iron powder and hydrochloric acid.
Morpholine Substitution: The 5-chloro-2-aminophenyl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as palladium on carbon, to form 5-chloro-2-morpholin-4-ylphenyl.
Oxazole Ring Formation: The next step involves the formation of the oxazole ring. This can be achieved by reacting 2,5-dimethyl-1,3-oxazole-4-carboxylic acid with the 5-chloro-2-morpholin-4-ylphenyl intermediate under dehydrating conditions, often using reagents like thionyl chloride.
Final Coupling Reaction: The final step is the coupling of the oxazole derivative with the chlorinated phenyl intermediate to form the target compound. This is typically done using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form simpler amide derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under basic conditions.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Amide derivatives from the oxazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of morpholine and oxazole derivatives in various chemical reactions.
Biology
Biologically, N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide is investigated for its potential as a bioactive molecule. Its structural components suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzyme active sites, while the oxazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide
- 5-chloro-2-morpholin-4-ylphenylamine
- 2-(5-chloro-2-morpholin-4-ylphenyl)oxazole
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups. The presence of both a morpholine ring and an oxazole ring in the same molecule provides unique reactivity and potential biological activity that is not observed in simpler analogs.
Properties
IUPAC Name |
N-[(5-chloro-2-morpholin-4-ylphenyl)methyl]-2,5-dimethyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-16(20-12(2)24-11)17(22)19-10-13-9-14(18)3-4-15(13)21-5-7-23-8-6-21/h3-4,9H,5-8,10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDWTTMOIIYKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)C(=O)NCC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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